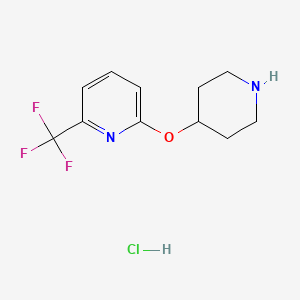
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a piperidin-4-yloxy group and a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Piperidin-4-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyridine ring with piperidin-4-ol.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-4-yloxy group may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride
- 3-Chloro-2-(piperidin-4-yloxy)-5-trifluoromethyl-pyridine hydrochloride
Uniqueness
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of both the piperidin-4-yloxy and trifluoromethyl groups provides a balance of hydrophilic and lipophilic properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H14ClF3N2O |
|---|---|
Molekulargewicht |
282.69 g/mol |
IUPAC-Name |
2-piperidin-4-yloxy-6-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)9-2-1-3-10(16-9)17-8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2;1H |
InChI-Schlüssel |
MJECOINCIYFJOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=CC=CC(=N2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride](/img/structure/B13463016.png)
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13463020.png)
![1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13463029.png)
![[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane](/img/structure/B13463042.png)
![3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13463046.png)
![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
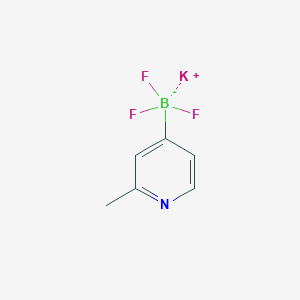
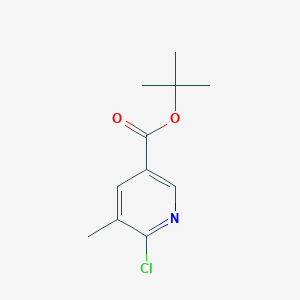
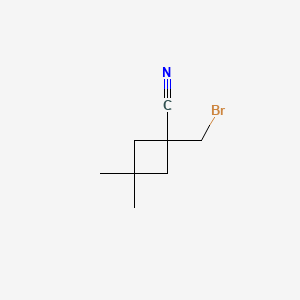
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13463076.png)
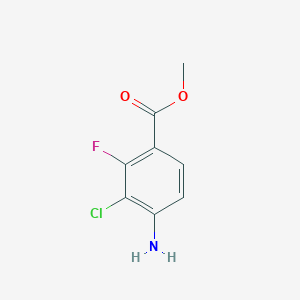
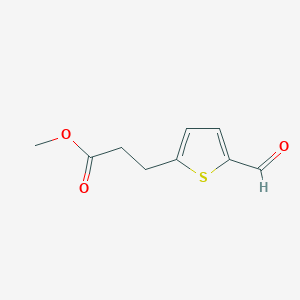
![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
